3,3-Difluoro-2-methylpiperidine hydrochloride
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Overview
Description
3,3-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.6 g/mol. It is commonly used in scientific experiments for various applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3,3-Difluoro-2-methylpiperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with a fluorinating agent to introduce the difluoro groups. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
3,3-Difluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the difluoro groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Difluoro-2-methylpiperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
3,3-Difluoro-2-methylpiperidine hydrochloride can be compared with other similar compounds, such as:
- 2,2-Difluoro-1-methylpiperidine hydrochloride
- 3,3-Difluoro-1-methylpiperidine hydrochloride
- 3,3-Difluoro-2-ethylpiperidine hydrochloride
These compounds share similar structural features but differ in the position and nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Biological Activity
3,3-Difluoro-2-methylpiperidine hydrochloride is a novel compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of two fluorine atoms and a methyl group on the piperidine ring, enhance its interaction with various biological targets, leading to improved potency and selectivity in therapeutic applications.
The mechanism of action of this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substituents increase lipophilicity and stability, which can enhance binding affinity to target proteins. This interaction modulates the activity of these proteins, potentially leading to therapeutic effects in various biological contexts.
Biological Activity Overview
Research indicates that the incorporation of this compound into drug candidates can significantly enhance their biological activity. For instance, studies have shown that its attachment to an apelin receptor agonist increased potency from 162 nM to 6.5 nM—a more than 24-fold enhancement. Additionally, this modification improved selectivity for estrogen-positive breast cancer cells by 1600-fold compared to healthy cells.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Potency Enhancement : A study demonstrated that modifying an apelin receptor agonist with this compound resulted in a drastic increase in potency and selectivity against cancer cell lines.
- In Vivo Studies : Research involving various analogs has shown that compounds incorporating this piperidine derivative exhibit favorable pharmacokinetic properties and improved metabolic stability, leading to enhanced efficacy in vivo .
- Structural Activity Relationships (SAR) : Investigations into SAR have revealed that the presence of fluorine atoms plays a critical role in enhancing the biological properties of piperidine derivatives. For example, trifluorination at specific positions has been associated with improved degradation rates and biochemical inhibition .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Key Features | Biological Activity Enhancement |
---|---|---|
2,2-Difluoropiperidine hydrochloride | Single fluorine substitution | Moderate enhancement |
3,3-Difluoropiperidine hydrochloride | Two fluorine substitutions; enhanced lipophilicity | Significant enhancement |
2-Methylpiperidine hydrochloride | No fluorination | Baseline activity |
Properties
Molecular Formula |
C6H12ClF2N |
---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3,3-difluoro-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5-6(7,8)3-2-4-9-5;/h5,9H,2-4H2,1H3;1H |
InChI Key |
YKAAHRGUGXYMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)(F)F.Cl |
Origin of Product |
United States |
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